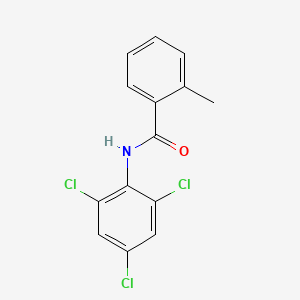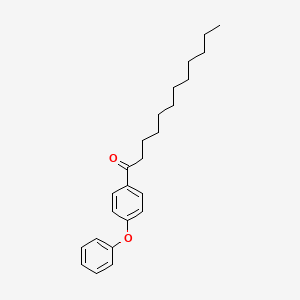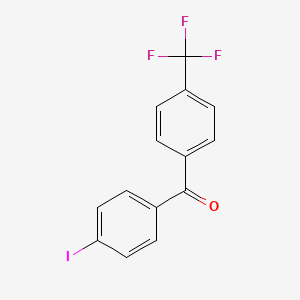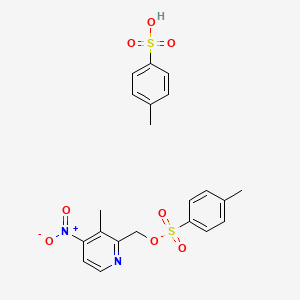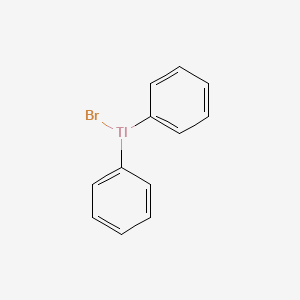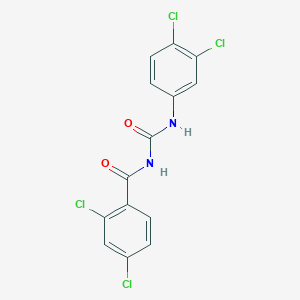
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane is a unique organosilicon compound characterized by its hexamethyl and pentafluorophenyl groups attached to a trisilane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane typically involves the reaction of hexamethyltrisilane with pentafluorophenyl reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability of the compound. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of hydrosilane derivatives.
Substitution: The pentafluorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include silanol, siloxane, hydrosilane, and various substituted organosilicon compounds
科学研究应用
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Investigated for its potential use in bio-compatible materials and drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism of action of 1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing the behavior of other molecules. Its effects are mediated through the formation of stable organosilicon intermediates, which can interact with biological and chemical systems.
相似化合物的比较
Similar Compounds
1,1,1,3,3,3-Hexamethyldisilazane: A related compound with similar applications in silylation and as a precursor in chemical vapor deposition processes.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another organosilicon compound used in aromatic C-H silylation and as a reagent in the synthesis of agricultural adjuvants and sensory performance enhancers.
1,1,1,5,5,5-Hexamethyl-3,3-bis(trimethylsilyl)oxy-trisiloxane: Known for its use in the synthesis of advanced materials and coatings.
Uniqueness
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane stands out due to its unique combination of hexamethyl and pentafluorophenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific and industrial fields.
属性
CAS 编号 |
13014-50-1 |
|---|---|
分子式 |
C18H18F10Si3 |
分子量 |
508.6 g/mol |
IUPAC 名称 |
bis[dimethyl-(2,3,4,5,6-pentafluorophenyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C18H18F10Si3/c1-29(2,17-13(25)9(21)7(19)10(22)14(17)26)31(5,6)30(3,4)18-15(27)11(23)8(20)12(24)16(18)28/h1-6H3 |
InChI 键 |
CNJNQMHVASDNCK-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)[Si](C)(C)[Si](C)(C)C2=C(C(=C(C(=C2F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]](/img/structure/B11946363.png)

